molecular formula C7H7Cl3N2 B1390841 2,3-Dichloro-benzamidine hydrochloride CAS No. 55154-87-5

2,3-Dichloro-benzamidine hydrochloride

Cat. No. B1390841
CAS RN: 55154-87-5
M. Wt: 225.5 g/mol
InChI Key: LKKDAZJJQSAOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-benzamidine hydrochloride is a chemical compound with the molecular formula C7H7Cl3N2 . It is a white solid and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular weight of 2,3-Dichloro-benzamidine hydrochloride is 225.5 g/mol . The InChI code is 1S/C7H6Cl2N2.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H3,10,11);1H .


Physical And Chemical Properties Analysis

2,3-Dichloro-benzamidine hydrochloride is a white solid . Its molecular formula is C7H7Cl3N2 and it has a molecular weight of 225.5 g/mol .

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

Benzene-1,3,5-tricarboxamides (BTAs), structurally related to 2,3-Dichloro-benzamidine hydrochloride, have been pivotal in various scientific disciplines, notably in supramolecular chemistry and nanotechnology. The well-understood self-assembly behavior of BTAs and their formation into nanometer-sized rod-like structures have been leveraged in applications ranging from nanotechnology to polymer processing and biomedical applications. This versatility and the emergence of commercial applications underscore the significance of BTAs and related compounds in scientific research (Cantekin, de Greef, & Palmans, 2012).

Inhibitors of Coagulation Factor Xa

Research in the domain of antithrombotic agents has identified inhibitors of Factor Xa, with a notable contribution from Aventis Pharma. Through systematic development and exploration of various benzamidine mimics, potent, orally bioavailable inhibitors have been identified. These inhibitors exhibit selective action against Factor Xa, with potential implications in treating and managing blood coagulation disorders (Pauls, Ewing, & Choi-Sledeski, 2001).

Antimicrobial and Biocidal Applications

Cationic antimicrobials, including compounds similar to 2,3-Dichloro-benzamidine hydrochloride, have found extensive use in clinical and domestic settings as antiseptics and disinfectants. Research into these compounds has delved into their action mechanisms, specifically their interaction with cell envelopes and their implications in terms of cross-resistance, shedding light on their diverse action under a common epithet and guiding their applications in various environments (Gilbert & Moore, 2005).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

2,3-dichlorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKDAZJJQSAOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655158
Record name 2,3-Dichlorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-benzamidine hydrochloride

CAS RN

55154-87-5
Record name 2,3-Dichlorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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